REACTION_CXSMILES
|
C[O:2][CH:3]=[C:4]1[CH2:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5]1>C1COCC1>[CH3:10][C:7]1([CH3:11])[CH2:8][CH2:9][CH:4]([CH:3]=[O:2])[CH2:5][CH2:6]1
|
Name
|
4-(methoxymethylene)-1,1-dimethylcyclohexane
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC=C1CCC(CC1)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The volatile was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×60 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 mL), brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography with hexane-DCM 10% linear gradient as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |